Neodymium acetate

Description

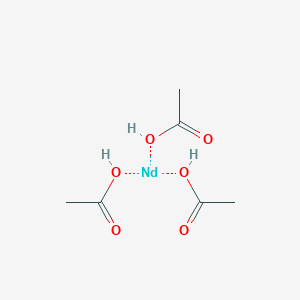

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNSCEZLBLIJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Light purple crystals; [Strem Chemicals MSDS] | |

| Record name | Neodymium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Neodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of neodymium acetate, detailing its anhydrous and hydrated forms. The document presents crystallographic data, experimental protocols for synthesis and crystallization, and visual representations of the synthetic workflows. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this compound.

Introduction

Neodymium(III) acetate, with the chemical formula Nd(CH₃COO)₃, is a compound of significant interest in various fields, including materials science and chemistry. Its utility extends to applications such as precursors for catalysts, components in specialty glass and lasers, and as a reagent in chemical synthesis. The crystal structure of neodymium acetate is complex and exists in several forms, primarily as anhydrous crystals and various hydrates, each exhibiting distinct structural characteristics. Understanding these crystalline structures is crucial for controlling the material's properties and for its application in advanced technologies.

Crystallographic Data

The crystal structure of neodymium acetate has been determined for both its anhydrous and hydrated forms. The following tables summarize the key crystallographic parameters for the most well-characterized phases.

Anhydrous Neodymium(III) Acetate

Anhydrous neodymium(III) acetate crystallizes in the monoclinic system. The coordination environment of the neodymium ions is typically eight- or nine-coordinate, with oxygen atoms from the acetate ligands bridging the metal centers to form a polymeric structure.[1]

| Parameter | Value |

| Chemical Formula | Nd(C₂H₃O₂)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 2201.7(2) pm |

| b | 1850.0(1) pm |

| c | 2419.0(3) pm |

| β | 96.127(8)° |

| Volume | 9796.8(1) x 10⁶ pm³ |

| Z | 40 |

| Coordination | Most Nd³⁺ cations are coordinated by nine (or eight) oxygen atoms of the acetate ligands, which connect these polyhedra into slightly puckered sheets.[1] |

Table 1: Crystallographic data for anhydrous neodymium(III) acetate.[1]

Neodymium(III) Acetate Tetrahydrate

The tetrahydrate of neodymium acetate is a common and stable hydrated form. It crystallizes in the triclinic system. The neodymium ions are coordinated by oxygen atoms from both the acetate ligands and water molecules.[2]

| Parameter | Value |

| Chemical Formula | Nd(C₂H₃O₂)₃·4H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 9.425 Å (0.9425 nm) |

| b | 9.932 Å (0.9932 nm) |

| c | 10.65 Å (1.065 nm) |

| α | 88.09° |

| β | 115.06° |

| γ | 123.69° |

Table 2: Crystallographic data for neodymium(III) acetate tetrahydrate.[2][3]

Other hydrated forms, such as the monohydrate (Nd(CH₃COO)₃·H₂O) and a sesquihydrate (Nd(CH₃COO)₃·1.5H₂O), have also been reported.[3][4]

Experimental Protocols

The synthesis and crystallization of neodymium acetate can be achieved through several methods. The following protocols provide detailed procedures for obtaining both hydrated and anhydrous forms.

Synthesis of Neodymium(III) Acetate Hydrate from Neodymium(III) Oxide

This protocol describes a common laboratory-scale synthesis of neodymium acetate hydrate from commercially available neodymium(III) oxide.

Materials:

-

Neodymium(III) oxide (Nd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Sodium hydroxide (NaOH) or ammonia solution (for pH adjustment)

-

Beakers, magnetic stirrer, heating plate, filtration apparatus

Procedure:

-

In a beaker, prepare a 1:1 (v/v) solution of glacial acetic acid and deionized water.[5]

-

Heat the acetic acid solution to boiling while stirring.[5]

-

Slowly and cautiously add small portions of neodymium(III) oxide powder to the boiling solution. The molar ratio of neodymium oxide to acetic acid should be approximately 1:3.9.[5] Continue stirring until the oxide is completely dissolved. The reaction is exothermic and may produce foam.[5]

-

After the reaction is complete, continue heating the solution until the temperature reaches 110-125 °C to concentrate the solution.[5]

-

Stop heating and allow the solution to cool naturally to room temperature for crystallization to occur.[5] For growing larger single crystals, a slower cooling rate or slow evaporation of the solvent at room temperature is recommended.

-

The pH of the solution can be adjusted to approximately 4 with a dilute solution of sodium hydroxide or ammonia to promote the crystallization of specific hydrates.[2]

-

Once crystals have formed, they can be collected by filtration.

-

The collected crystals should be washed with a small amount of cold deionized water or ethanol to remove any residual acetic acid and then dried in a desiccator.

Synthesis of Anhydrous Neodymium(III) Acetate

This protocol describes a method for the synthesis of anhydrous neodymium acetate single crystals.

Materials:

-

Neodymium metal

-

Malonic acid

-

Glass ampoule

-

Tube furnace

Procedure:

-

Place neodymium metal and malonic acid in a glass ampoule.

-

Seal the ampoule under vacuum.

-

Heat the ampoule in a tube furnace to 180 °C.[2] The direct oxidation of neodymium by malonic acid at this temperature yields anhydrous neodymium(III) acetate.[2]

-

After the reaction is complete, the ampoule is cooled slowly to allow for the formation of single crystals.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis of neodymium acetate.

Caption: Workflow for the synthesis of hydrated neodymium acetate.

Caption: Workflow for the synthesis of anhydrous neodymium acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. Neodymium acetate - Crystal growing [en.crystalls.info]

- 4. inis.iaea.org [inis.iaea.org]

- 5. CN103360233A - Method for converting neodymium oxide into neodymium acetate crystal - Google Patents [patents.google.com]

Neodymium Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium acetate, a salt of the rare earth metal neodymium and acetic acid, is a compound of significant interest in various fields of research and development. Its unique chemical and physical properties make it a valuable precursor in the synthesis of advanced materials, a catalyst in polymerization reactions, and a component in specialized glass and electronics. This technical guide provides an in-depth overview of neodymium acetate, including its chemical formula, physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of its role in catalytic processes.

Chemical and Physical Properties

Neodymium acetate can exist in both anhydrous and various hydrated forms. The properties of these forms are summarized in the tables below for easy comparison.

General Properties

| Property | Value | Reference |

| Appearance | Light purple crystalline powder | [1] |

| Odor | Slight acetic acid odor | |

| Hygroscopicity | Anhydrous form is slightly hygroscopic | [2] |

Forms and Corresponding Chemical Formulas

| Form | Chemical Formula |

| Anhydrous | Nd(CH₃COO)₃ |

| Monohydrate | Nd(CH₃COO)₃ · H₂O |

| Sesquihydrate | Nd(CH₃COO)₃ · 1.5H₂O |

| Tetrahydrate | Nd(CH₃COO)₃ · 4H₂O |

Physical and Chemical Data

| Property | Anhydrous | Monohydrate | Tetrahydrate | Reference |

| Molecular Weight ( g/mol ) | 321.37 | 339.39 | 393.43 | [2] |

| Density (g/cm³) | - | - | 2.184 | [1] |

| Melting Point (°C) | Decomposes | - | Decomposes at 110°C (loses water) | [1] |

| Solubility in Water | Soluble | Soluble | Soluble | [1] |

| Crystal System | - | - | Triclinic | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of both hydrated and anhydrous neodymium acetate are provided below.

Protocol 1: Synthesis of Neodymium Acetate Tetrahydrate from Neodymium Oxide

This protocol describes the synthesis of neodymium acetate tetrahydrate via the neutralization of neodymium oxide with acetic acid.

Materials:

-

Neodymium(III) oxide (Nd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Filter paper

-

Beakers

-

Stirring plate and stir bar

-

Heating mantle

Procedure:

-

In a fume hood, prepare a 50% (v/v) solution of acetic acid by carefully adding a measured volume of glacial acetic acid to an equal volume of deionized water in a beaker.

-

Gently heat the acetic acid solution to approximately 60-70°C using a heating mantle and stir the solution with a magnetic stir bar.

-

Slowly and portion-wise, add stoichiometric amounts of neodymium(III) oxide powder to the heated acetic acid solution. The reaction is as follows: Nd₂O₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O.[1]

-

Continue stirring and heating the mixture until all the neodymium oxide has dissolved, and the solution becomes a clear, light purple color.

-

Once the reaction is complete, remove the beaker from the heat and allow the solution to cool slowly to room temperature.

-

For crystallization, the solution can be left to evaporate slowly in a fume hood or placed in a crystallizing dish.

-

After several days, purple crystals of neodymium acetate tetrahydrate will form.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a cold ethanol wash to facilitate drying.[2]

-

Dry the crystals in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of Anhydrous Neodymium Acetate

This protocol outlines a method for the preparation of anhydrous neodymium acetate.

Materials:

-

Neodymium metal

-

Malonic acid

-

Glass ampoule

-

Vacuum line

-

Furnace

Procedure:

-

Place a stoichiometric amount of neodymium metal and malonic acid into a glass ampoule.

-

Evacuate the ampoule using a vacuum line and seal it.

-

Heat the sealed ampoule in a furnace to 180°C.[1] The direct oxidation of neodymium with malonic acid at this temperature yields anhydrous neodymium(III) acetate.[3]

-

After the reaction is complete, allow the ampoule to cool to room temperature.

-

Carefully open the ampoule in a dry environment (e.g., a glovebox) to recover the light purple crystals of anhydrous neodymium acetate.

Catalytic Role in Polymerization

While a direct role for neodymium acetate in a biological signaling pathway is not established, it is a key precursor for catalysts used in Ziegler-Natta polymerization, particularly for dienes like isoprene and butadiene.[4] The following diagram illustrates a simplified catalytic cycle for the polymerization of isoprene using a neodymium-based catalyst system.

Caption: A simplified diagram of the catalytic cycle for isoprene polymerization using a neodymium-based catalyst.

Conclusion

Neodymium acetate is a versatile compound with important applications in materials science and catalysis. The detailed protocols and compiled data in this guide are intended to support researchers and professionals in the effective utilization of this compound in their work. Further research into the biological activities of neodymium compounds may reveal new applications in the field of drug development.

References

A Technical Guide to the Physical Properties of Neodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium (III) acetate, with the chemical formula Nd(CH₃COO)₃, is a coordination compound of the rare earth element neodymium.[1] It is a key precursor in the synthesis of various neodymium-containing materials, including catalysts, high-purity neodymium oxide, and advanced nanomaterials for biomedical applications.[1][2] Its utility in drug delivery systems and as a contrast agent in advanced imaging techniques has garnered increasing interest within the scientific community.[3][4][5] This guide provides a comprehensive overview of the core physical properties of neodymium acetate, detailed experimental protocols for their characterization, and workflows relevant to its application in research and development.

Physicochemical Properties

Neodymium acetate is typically a light purple or pink crystalline solid, a color characteristic of the Nd³⁺ ion.[1][6] It is known to exist in both anhydrous and various hydrated forms, with the degree of hydration influencing its physical properties.[7] The anhydrous form is particularly sensitive to moisture and is hygroscopic.[1][8]

General Properties

The fundamental properties of neodymium acetate are summarized in the table below, providing a quick reference for its different forms.

| Property | Anhydrous Neodymium Acetate | Neodymium Acetate Monohydrate | Neodymium Acetate Tetrahydrate |

| Chemical Formula | Nd(C₂H₃O₂)₃ | Nd(C₂H₃O₂)₃·H₂O | Nd(C₂H₃O₂)₃·4H₂O |

| Molecular Weight | 321.37 g/mol [1][3][9] | 339.39 g/mol [6][10] | 393.43 g/mol [8] |

| Appearance | Light purple solid[1] | Purple crystals[4] | Red-violet crystals[1] |

| CAS Number | 6192-13-8[1] | 334869-71-5[4][9] | 334869-71-5[11] |

Thermal Properties

The thermal behavior of neodymium acetate is critical for its use as a precursor in high-temperature synthesis, such as the production of neodymium oxide nanoparticles.

| Property | Value | Notes |

| Melting Point | ~230 °C (predicted)[1][6] | Decomposes upon melting. |

| Boiling Point | ~118 °C (predicted)[1] | Not typically observed due to decomposition. |

| Decomposition | 320–430 °C[1] | Anhydrous form decomposes to form neodymium oxycarbonate (Nd₂O₂(CO₃)), which further decomposes to neodymium oxide (Nd₂O₃) at higher temperatures (~880 °C).[1] |

Density and Crystal Structure

The arrangement of atoms in the solid state dictates the material's density and other physical characteristics. The tetrahydrate form has been well-characterized by X-ray diffraction.

| Property | Value |

| Density (hydrate) | 2.184 g/cm³[1] |

| Density (dihydrate) | 2.89 g/cm³[1] |

| Crystal System (tetrahydrate) | Triclinic[1][8] |

| Space Group (tetrahydrate) | P 1[1] |

| Lattice Parameters (tetrahydrate) | a = 0.9425 nm, b = 0.9932 nm, c = 1.065 nm |

| α = 88.09°, β = 115.06°, γ = 123.69°[1] |

Solubility Profile

Neodymium acetate's solubility is a key parameter for its use in solution-based synthesis and as a staining agent.

| Solvent | Solubility | Temperature |

| Water | 20.19 g/100 g[3] | Not specified |

| 26.2 g/100 mL | Not specified | |

| Acetic Acid | 1.94 g/100 g[3] | 30 °C |

| Strong Mineral Acids | Moderately soluble[1] | - |

| Benzyl Alcohol | Moderately soluble[3] | - |

| Benzyl Chloride | Moderately soluble[3] | - |

| Carbon Disulfide | Moderately soluble[3] | - |

| Methyl Salicylate | Moderately soluble[3] | - |

| Amyl Alcohol | Sparingly soluble[3] | - |

| Chloroform | Sparingly soluble[3] | - |

| Benzene | Insoluble[3] | - |

| Toluene | Insoluble[3] | - |

| Hexane | Insoluble[3] | - |

| Carbon Tetrachloride | Insoluble[3] | - |

Experimental Protocols

The following sections detail generalized methodologies for the characterization of neodymium acetate's physical properties. These protocols are based on standard analytical techniques for inorganic salts and coordination compounds.

Synthesis of Neodymium (III) Acetate Hydrate

This protocol describes a common laboratory-scale synthesis via the neutralization of neodymium oxide with acetic acid.[1][8]

Materials:

-

Neodymium (III) oxide (Nd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Reaction flask with magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Prepare a 50% (v/v) aqueous solution of acetic acid by diluting glacial acetic acid with deionized water.

-

Transfer the acetic acid solution to the reaction flask and begin stirring. Heat the solution to approximately 80-90 °C.

-

Slowly add stoichiometric amounts of neodymium (III) oxide powder to the heated acetic acid solution in small portions. The reaction is: 6CH₃COOH + Nd₂O₃ → 2Nd(CH₃COO)₃ + 3H₂O.[1]

-

Continue stirring and heating until all the neodymium oxide has dissolved, resulting in a clear, purple solution.

-

Once the reaction is complete, remove the heat and allow the solution to cool slowly to room temperature to facilitate crystallization.

-

Further cooling in an ice bath can be used to maximize the crystal yield.

-

Collect the neodymium acetate hydrate crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any excess acetic acid.

-

Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

Determination of Solubility

This protocol outlines the isothermal equilibrium method for determining the solubility of neodymium acetate in water.

Materials:

-

Neodymium acetate

-

Deionized water

-

Temperature-controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer (e.g., ICP-OES or UV-Vis)

Procedure:

-

Add an excess amount of neodymium acetate to a known volume of deionized water in a sealed container.

-

Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the suspension to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to separate the solid phase.

-

Accurately dilute the saturated solution with a known volume of deionized water.

-

Determine the concentration of Nd³⁺ in the diluted solution using a suitable analytical technique (e.g., ICP-OES).

-

Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.

-

Repeat the procedure at different temperatures to construct a solubility curve.

Thermal Decomposition Analysis

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to study the thermal decomposition of neodymium acetate hydrate.

Materials:

-

Neodymium acetate hydrate sample

-

TGA/DTA instrument

-

Sample pans (e.g., alumina or platinum)

-

Inert gas (e.g., nitrogen) and/or air supply

Procedure:

-

Calibrate the TGA/DTA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh a small amount of the neodymium acetate hydrate sample (typically 5-10 mg) into a sample pan.

-

Place the sample pan and a reference pan (usually empty) into the instrument.

-

Purge the furnace with the desired gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 50-100 mL/min).

-

Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

-

Analyze the resulting curves to identify dehydration steps, decomposition temperatures, and the composition of intermediate and final products.

Crystal Structure Determination

This protocol provides a general workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Materials:

-

High-quality single crystal of neodymium acetate (typically >0.1 mm)

-

Single-crystal X-ray diffractometer

-

Cryo-cooling system (optional, for temperature control)

Procedure:

-

Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions, crystal system, and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data to optimize atomic positions, bond lengths, and angles.

-

Validate the final crystal structure and deposit the data in a crystallographic database.

Applications and Relevant Workflows

Neodymium acetate serves as a critical precursor in materials science and has emerging applications in biotechnology.

Synthesis of Neodymium Oxide Nanoparticles

Neodymium acetate is often used in the hydrothermal synthesis of neodymium oxide (Nd₂O₃) nanoparticles, which have applications in catalysis and bioimaging.

Contrast Agent for Biological Imaging

Neodymium acetate has been investigated as a non-radioactive alternative to uranyl acetate for staining biological samples in electron microscopy and as a contrast agent for X-ray phase-contrast tomography (XPCT).[3][4][5][12] Its ability to bind to anionic groups like phosphates and carboxylates on cell surfaces enhances contrast in soft tissues.[3][5]

References

- 1. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 2. researchgate.net [researchgate.net]

- 3. Neodymium acetate as a contrast agent for X-ray phase-contrast tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neodymium acetate as a contrast agent for X-ray phase-contrast tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. bendola.com [bendola.com]

- 8. quora.com [quora.com]

- 9. rsc.org [rsc.org]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Neodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neodymium acetate in water and a range of organic solvents. The information is compiled from various scientific sources to support research and development activities where neodymium acetate is utilized.

Solubility in Water

Neodymium acetate is soluble in water.[1][2][3][4][5] Its solubility is influenced by temperature and the hydration state of the salt. Neodymium acetate can exist in anhydrous (Nd(CH₃COO)₃), monohydrate (Nd(CH₃COO)₃·H₂O), and tetrahydrate (Nd(CH₃COO)₃·4H₂O) forms.[6] The solubility generally increases with temperature.[3]

Quantitative Solubility Data in Water

The following table summarizes the quantitative solubility of different forms of neodymium acetate in water at various temperatures.

| Temperature (°C) | Anhydrous ( g/100g H₂O) | Monohydrate ( g/100g H₂O) | Tetrahydrate ( g/100g H₂O) |

| 0 | ~21.1[6] | 22.6[6] | ~27.2[6] |

| 10 | ~22.8[6] | ~24.4[6] | ~29.5[6] |

| 20 | ~24.5[6] | 26.2[6] | ~31.7[6] |

Additional reported solubility values for neodymium acetate in water include:

The presence of other acetate salts, such as sodium acetate, can increase the solubility of neodymium acetate by forming a blue complex.[9][10]

Solubility in Organic Solvents

The solubility of neodymium acetate in organic solvents varies significantly depending on the nature of the solvent.

Quantitative and Qualitative Solubility Data in Organic Solvents

The table below provides a summary of the solubility of neodymium acetate in various organic solvents.

| Solvent | Solubility | Quantitative Data ( g/100g of solvent) |

| Alcohols | ||

| Amyl alcohol | Sparingly soluble[8] | Not available |

| Benzyl alcohol | Moderately soluble[8][9] | Not available |

| Esters | ||

| Ethyl acetate | Insoluble[8] | Not available |

| Methyl salicylate | Moderately soluble[8][9] | Not available |

| Halogenated Hydrocarbons | ||

| 1-Bromobutane | Insoluble[8] | Not available |

| Benzyl chloride | Moderately soluble[8][9] | Not available |

| Carbon tetrachloride | Insoluble[8] | Not available |

| Chloroform | Sparingly soluble[8] | Not available |

| Iodomethane | Insoluble[8] | Not available |

| Monochlorobenzene | Sparingly soluble[8] | Not available |

| Aromatic Hydrocarbons | ||

| Benzene | Insoluble[8] | Not available |

| Toluene | Insoluble[8] | Not available |

| Xylene | Insoluble[8] | Not available |

| Ketones | ||

| 4-Methyl-2-pentanone | Insoluble[8] | Not available |

| Other Solvents | ||

| Acetic acid | Soluble | 1.94 (at 30°C)[8] |

| Carbon disulfide | Moderately soluble[8][9] | Not available |

| Hexane | Insoluble[8] | Not available |

| Nitrobenzene | Sparingly soluble[8] | Not available |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of neodymium acetate were not found in the reviewed literature, a general gravimetric method is commonly employed for such determinations. The following is a generalized protocol that can be adapted for this purpose.

General Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the solute in a known volume of the solvent.

Materials and Equipment:

-

Neodymium acetate

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with a hotplate

-

Constant temperature bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of neodymium acetate to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the collected supernatant using a syringe filter that is also at the same temperature to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed dish.

-

Evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent without decomposing the neodymium acetate.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried neodymium acetate.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100g of solvent) = (Mass of dried neodymium acetate / Mass of solvent) x 100

An alternative for colored compounds like neodymium acetate is to use UV-Vis spectrophotometry. This would involve creating a calibration curve of absorbance versus known concentrations of neodymium acetate in the solvent. The concentration of the saturated solution can then be determined by measuring its absorbance and comparing it to the calibration curve.

Logical Workflow for Solubility Determination

The process of determining the solubility of neodymium acetate can be visualized as a logical workflow.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. NEODYMIUM ACETATE CAS#: 6192-13-8 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Neodymium(III) acetate hydrate, 99.9% (REO) 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. wholesale Neodymium(III) acetate hydrate Crystalline- FUNCMATER [funcmater.com]

- 6. Neodymium acetate - Crystal growing [en.crystalls.info]

- 7. NEODYMIUM ACETATE | 6192-13-8 [chemicalbook.com]

- 8. neodymium acetate [chemister.ru]

- 9. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 10. Neodymium compounds - Wikipedia [en.wikipedia.org]

A Technical Guide to Neodymium Acetate: Hydrated vs. Anhydrous Forms for Researchers and Drug Development Professionals

Introduction: Neodymium acetate, a salt of the rare earth metal neodymium, exists in both hydrated and anhydrous forms, each possessing distinct physicochemical properties that are critical for its application in research and development, including potential uses in the pharmaceutical and drug development sectors. This in-depth technical guide provides a comparative analysis of neodymium acetate hydrate and anhydrous neodymium acetate, detailing their properties, synthesis, and characterization. While direct applications in drug development are still emerging, this guide also touches upon the cytotoxic effects of neodymium compounds, offering insights for researchers exploring their therapeutic potential.

Core Properties: A Comparative Analysis

A clear understanding of the fundamental differences between the hydrated and anhydrous forms of neodymium acetate is crucial for their effective application. The presence of water molecules in the hydrated form significantly influences its crystal structure, thermal stability, and solubility.

Identification and Chemical Formula

The chemical identity of neodymium acetate is defined by its CAS (Chemical Abstracts Service) number. It is important to note that different CAS numbers may be used for the anhydrous form and various hydrated states.

| Property | Neodymium Acetate Hydrate | Anhydrous Neodymium Acetate |

| Primary CAS Number | 334869-71-5[1][2][3][4] | 6192-13-8[5][6][7] |

| Other CAS Numbers | 16648-22-9 (monohydrate)[8][][10][11] | - |

| Chemical Formula | Nd(CH₃COO)₃·xH₂O | Nd(CH₃COO)₃ |

| Synonyms | Neodymium(III) acetate hydrate, Neodymium triacetate hydrate | Neodymium(III) acetate, Neodymium triacetate |

Physicochemical Properties

The physical and chemical properties of the two forms of neodymium acetate are summarized below. The anhydrous form is notably hygroscopic, readily absorbing moisture from the atmosphere.

| Property | Neodymium Acetate Hydrate | Anhydrous Neodymium Acetate |

| Appearance | Purple or red-violet crystalline solid.[2][5] | Light purple solid.[5] |

| Molecular Weight | 321.37 g/mol (anhydrous basis).[3] The molecular weight of the hydrate varies with the degree of hydration (e.g., 339.39 g/mol for the monohydrate).[2][12] | 321.371 g/mol .[5][12] |

| Solubility in Water | Soluble in water.[2][5] | Moderately soluble in water.[5] |

| Hygroscopicity | Stable under normal conditions. | Slightly hygroscopic.[12] |

| Crystal Structure | The tetrahydrate (Nd(CH₃COO)₃·4H₂O) has a triclinic crystal system.[5][12] | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of neodymium acetate.

Synthesis of Neodymium Acetate Hydrate

Neodymium acetate hydrate can be synthesized by the reaction of neodymium(III) oxide with acetic acid.[5][12]

Materials:

-

Neodymium(III) oxide (Nd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

In a reaction vessel, create a 1:1 mixture of glacial acetic acid and deionized water.

-

Heat the mixture to boiling with constant stirring.

-

Slowly add neodymium(III) oxide to the boiling solution. The molar ratio of neodymium oxide to acetic acid should be approximately 1:3.9.[13]

-

Continue stirring until the neodymium oxide is completely dissolved.

-

After the reaction is complete, heat the solution to 110-125 °C and then stop heating, allowing it to cool naturally to crystallize.[13]

-

Once the solution has cooled to below 50 °C, filter the crystals.[13]

-

The collected crystals can be air-dried in a dust-free environment.[13]

Synthesis of Anhydrous Neodymium Acetate

Anhydrous neodymium acetate can be prepared by the thermal dehydration of the hydrated salt or through direct synthesis routes that avoid the use of water.

Method 1: Thermal Dehydration

-

Place a known quantity of neodymium acetate hydrate in a crucible.

-

Heat the crucible in an oven or furnace at 110 °C to drive off the water of hydration.[5] The completion of the dehydration can be monitored by weighing the sample until a constant mass is achieved.

Method 2: Direct Synthesis Anhydrous neodymium(III) acetate can be obtained by the direct oxidation of neodymium metal with malonic acid in a sealed glass ampoule at 180 °C.[5][14]

Characterization Protocols

This protocol outlines the determination of solubility in water using a gravimetric method.[15][16][17][18][19]

Materials:

-

Neodymium acetate (hydrate or anhydrous)

-

Deionized water

-

Conical flask, filter paper, evaporating dish

-

Analytical balance, oven

Procedure:

-

Prepare a saturated solution by adding an excess of neodymium acetate to a known volume of deionized water in a conical flask at a constant temperature.

-

Stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Accurately measure a specific volume of the clear filtrate and transfer it to a pre-weighed evaporating dish.

-

Evaporate the solvent by heating the dish in an oven at a temperature below the decomposition point of the salt (e.g., 100 °C).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL.

TGA is used to study the thermal stability and decomposition of the compounds.[20][21]

Instrument: Thermogravimetric Analyzer

Procedure:

-

Calibrate the instrument for temperature and mass.

-

Place a small, accurately weighed sample (5-10 mg) of neodymium acetate into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

For the hydrate, the initial mass loss corresponds to the loss of water molecules. The decomposition of the anhydrous salt occurs at higher temperatures. The anhydrous form decomposes in the temperature range of 320–430 °C to form an intermediate, which further decomposes at around 880 °C to neodymium oxide.[5]

PXRD is used to identify the crystalline phases and determine the crystal structure.[22][23][24][25][26]

Instrument: Powder X-ray Diffractometer

Procedure:

-

Finely grind the crystalline sample of neodymium acetate to a homogenous powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam.

-

Record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to databases for phase identification. For neodymium acetate tetrahydrate, the crystal system is triclinic.[5][12]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of neodymium acetate.

Relevance to Drug Development

While neodymium acetate is not a mainstream pharmaceutical compound, research into the biological activities of neodymium and its compounds is ongoing. Studies have shown that neodymium oxide (Nd₂O₃) can induce cytotoxicity in a dose-dependent manner in rat alveolar macrophages.[27][28] This cytotoxic effect is associated with the activation of the NF-κB and caspase-3 signaling pathways, suggesting an induction of apoptosis.[27][28]

Furthermore, in vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of neodymium-doped nanoparticles and other neodymium complexes.[29][30] These findings suggest that neodymium-containing compounds could be explored for their potential as anticancer agents. The different properties of the hydrated and anhydrous forms of neodymium acetate, such as solubility, could influence their bioavailability and efficacy in biological systems, making the choice of form a critical parameter in the design of future studies.

The diagram below illustrates a simplified representation of a potential cytotoxic mechanism of neodymium compounds based on existing literature.

Conclusion

Neodymium acetate, in its hydrated and anhydrous forms, presents distinct properties that are important for its application in various fields of research. This guide provides a foundational understanding of these differences, along with practical experimental protocols for their synthesis and characterization. For professionals in drug development, the emerging research on the cytotoxicity of neodymium compounds suggests a potential, albeit underexplored, avenue for therapeutic innovation. A thorough characterization of the specific form of neodymium acetate used in any biological study is paramount to ensure reproducibility and to understand the structure-activity relationships that may govern its effects.

References

- 1. Neodymium(III) acetate, hydrate, 99.9% | 334869-71-5 | Neodymium acetate [ottokemi.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. scbt.com [scbt.com]

- 4. Neodymium(III) acetate hydrate, 100 g, CAS No. 334869-71-5 | ROTI®REMETIC Products | High purity products | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. Neodymium Acetate ND (CH3COO) 3 CAS 334869-71-5 16648-22-9 6192-13-8 - Neodymium Acetate, ND (CH3COO) 3 | Made-in-China.com [m.made-in-china.com]

- 7. strem.com [strem.com]

- 8. chemwhat.com [chemwhat.com]

- 10. 16648-22-9 CAS Manufactory [m.chemicalbook.com]

- 11. CAS NO. 16648-22-9 | NEODYMIUM ACETATE | C6H11NdO7 [localpharmaguide.com]

- 12. Neodymium acetate - Crystal growing [en.crystalls.info]

- 13. CN103360233A - Method for converting neodymium oxide into neodymium acetate crystal - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. msesupplies.com [msesupplies.com]

- 19. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 20. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 21. researchgate.net [researchgate.net]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 24. X-Ray Powder Diffraction - X-Ray Crystallography Facility [xrcf.caltech.edu]

- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Neodymium Oxide Induces Cytotoxicity and Activates NF-κB and Caspase-3 in NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neodymium Oxide Induces Cytotoxicity and Activates NF-κB and Caspase-3 in NR8383 Cells [besjournal.com]

- 29. Synthesis, Characterization, and In Vitro Cytotoxic Evaluation of Neodymium-Doped Cobalt Ferrite Nanoparticles on Human Cancer Cell Lines | MDPI [mdpi.com]

- 30. Cytotoxicity of the rare earth metals cerium, lanthanum, and neodymium in vitro: comparisons with cadmium in a pulmonary macrophage primary culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Neodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of neodymium acetate. The information presented is intended to support researchers and scientists in various fields, including materials science and drug development, where neodymium-containing compounds are of interest. This document details the decomposition pathway, experimental protocols for its analysis, and quantitative data derived from thermogravimetric and differential thermal analysis.

Introduction

Neodymium acetate, Nd(CH₃COO)₃, is a light purple solid that exists in both anhydrous and hydrated forms, most commonly as a monohydrate (Nd(CH₃COO)₃·H₂O) and a tetrahydrate (Nd(CH₃COO)₃·4H₂O)[1]. The thermal decomposition of this compound is a critical process for the synthesis of neodymium oxide (Nd₂O₃), a material with significant applications in catalysts, high-performance magnets, and ceramics. Understanding the stepwise decomposition of neodymium acetate is essential for controlling the purity, particle size, and morphology of the resulting oxide.

This guide will explore the multi-stage decomposition process, which involves dehydration, the formation of intermediate compounds, and the final conversion to neodymium oxide.

Decomposition Pathway

The thermal decomposition of neodymium acetate hydrate is a multi-step process that can be broadly categorized into dehydration, decomposition to an intermediate oxycarbonate, and the final formation of neodymium oxide.

Dehydration

Hydrated neodymium acetate first undergoes dehydration to its anhydrous form. The water of hydration is typically lost at temperatures around 110 °C[2]. The number of water molecules can vary, influencing the initial weight loss during thermal analysis.

Decomposition to Neodymium Dioxycarbonate

Following dehydration, the anhydrous neodymium acetate decomposes into neodymium dioxycarbonate (Nd₂O₂(CO₃)). This process occurs in the temperature range of 320–430 °C[2]. The decomposition of the acetate anion is a complex process that involves the release of gaseous products, including acetone and carbon dioxide.

Formation of Neodymium Oxide

The final stage of the decomposition is the conversion of neodymium dioxycarbonate to neodymium oxide (Nd₂O₃). This step occurs at a significantly higher temperature, around 880 °C[2]. This final decomposition step involves the release of carbon dioxide.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of neodymium acetate monohydrate.

Table 1: Thermal Decomposition Stages of Neodymium Acetate Monohydrate

| Stage | Temperature Range (°C) | Process | Intermediate/Final Product |

| I | 90 - 150 | Dehydration | Anhydrous Neodymium Acetate (Nd(CH₃COO)₃) |

| II | 320 - 430 | Decomposition of Acetate | Neodymium Dioxycarbonate (Nd₂O₂(CO₃)) |

| III | 680 - 760 | Decomposition of Oxycarbonate | Neodymium Oxide (Nd₂O₃) |

| IV | > 880 | Final Decomposition | Neodymium Oxide (Nd₂O₃) |

Data adapted from a thermogravimetric study of rare earth acetates.

Table 2: Mass Loss Data for the Thermal Decomposition of Neodymium Acetate Monohydrate

| Decomposition Stage | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Gaseous Products |

| Dehydration | 5.31 | 5.3 | H₂O |

| Acetate Decomposition | 42.17 | 42.2 | (CH₃)₂CO, CO₂ |

| Oxycarbonate Decomposition | 12.98 | 13.0 | CO₂ |

Theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal decomposition of neodymium acetate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding mass losses of the different decomposition stages.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically used.

Methodology:

-

Sample Preparation: A small amount of neodymium acetate hydrate (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate is applied, commonly 10 °C/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost. The DTA curve reveals whether the decomposition processes are endothermic or exothermic.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A thermal analyzer (TGA) coupled to a mass spectrometer (MS).

Methodology:

-

TGA Setup: The TGA experiment is performed as described in section 4.1.

-

TGA-MS Interface: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Mass Spectrometry: The mass spectrometer is set to continuously monitor the mass-to-charge ratio (m/z) of the ions produced from the evolved gases. This allows for the identification of the gaseous species as they are released from the sample.

-

Data Analysis: The intensity of the signals for specific m/z values is plotted against temperature, correlating the evolution of each gaseous product with the corresponding mass loss steps observed in the TGA data.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of neodymium acetate and a typical experimental workflow for its analysis.

Caption: Figure 1: Decomposition pathway of neodymium acetate hydrate.

Caption: Figure 2: Workflow for thermal analysis of neodymium acetate.

References

Neodymium Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Neodymium (III) acetate, a salt of the rare earth metal neodymium, is a compound of increasing interest in various scientific and industrial fields. Its unique chemical and physical properties make it a valuable tool in applications ranging from materials science to biomedical research. This in-depth technical guide provides a comprehensive overview of neodymium acetate, focusing on its core properties, synthesis, and key applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Neodymium acetate is an inorganic compound with the chemical formula Nd(CH₃COO)₃. It typically appears as a light purple, hygroscopic crystalline solid. The properties of neodymium acetate can vary depending on its hydration state.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned different numbers to the various forms of neodymium acetate:

| Form | CAS Number |

| Neodymium (III) acetate, anhydrous | 6192-13-8 |

| Neodymium (III) acetate hydrate | 334869-71-5 |

| Neodymium (III) acetate monohydrate | 16648-22-9 |

Physical and Chemical Data

The following table summarizes key quantitative data for neodymium acetate:

| Property | Value | Notes |

| Molecular Formula | C₆H₉NdO₆ | Anhydrous |

| Molecular Weight | 321.37 g/mol | Anhydrous |

| Appearance | Light purple solid | Hygroscopic |

| Solubility in Water | Soluble | |

| Crystal System | Triclinic | For the tetrahydrate |

| Decomposition Temperature | ~320-430 °C | Decomposes to form neodymium oxide carbonate |

Synthesis of Neodymium Acetate

Several methods can be employed for the synthesis of neodymium acetate, with the choice of method often depending on the desired purity and scale of production.

Neutralization Reaction

A common and straightforward method involves the reaction of neodymium (III) oxide (Nd₂O₃) with acetic acid.

Experimental Protocol:

-

Reaction Setup: In a reaction kettle, combine analytically pure glacial acetic acid and deionized water in a 1:1 volume ratio.

-

Heating: Stir the mixture uniformly and heat it to its boiling point.

-

Addition of Neodymium Oxide: While stirring, slowly add pre-weighed neodymium (III) oxide to the boiling solution. The recommended molar ratio of neodymium oxide to acetic acid is approximately 1:3.9.

-

Reaction Completion: Continue the reaction until all the neodymium oxide has dissolved and the solution becomes clear.

-

Crystallization: Heat the resulting solution to 110-125 °C and then stop heating to allow for natural cooling and crystallization.

-

Isolation: Once the solution has cooled to below 50 °C, stop stirring. Filter the crystals from the solution and dewater them, for example, by centrifugation.

-

Drying: Air-dry the collected crystals in a dust-free environment.

Salt Metathesis Reaction

Neodymium acetate can also be synthesized via a salt metathesis reaction between a soluble neodymium salt, such as neodymium (III) chloride, and an acetate salt, like sodium acetate.

Reaction: NdCl₃ + 3CH₃COONa → Nd(CH₃COO)₃ + 3NaCl

Applications in Research and Development

Neodymium acetate's unique properties lend it to a variety of applications in scientific research and drug development.

Contrast Agent for High-Resolution Imaging

Neodymium acetate has emerged as a promising, non-toxic, and non-radioactive alternative to uranyl acetate for staining biological samples in transmission electron microscopy (TEM) and X-ray phase-contrast tomography (XPCT).[1][2] Its trivalent cation (Nd³⁺) has a strong affinity for anionic groups, such as phosphate and carboxyl groups, which are abundant in biological structures like cell membranes and nucleic acids.[1]

Experimental Protocol: En Bloc Staining for TEM

-

Solution Preparation: Prepare a 4% (w/v) solution of neodymium (III) acetate in ultrapure water. Heating to 60 °C and stirring for at least 10 minutes can aid dissolution. Filter the solution after cooling.

-

Primary Fixation: Fix the tissue samples (e.g., ~1 mm³ of rat liver tissue) in a suitable fixative (e.g., 2% glutaraldehyde + 2% paraformaldehyde).

-

Post-fixation: After washing, post-fix the samples in 1% osmium tetroxide.

-

Staining: Wash the samples three times with water and then incubate them in the 4% neodymium acetate solution at room temperature. Incubation times can be varied (e.g., 30, 60, or 120 minutes) to optimize contrast.

-

Dehydration and Embedding: Wash the samples with water, followed by dehydration through a graded series of ethanol, and finally embed them in a suitable resin (e.g., EPON).

Experimental Protocol: Grid Staining for TEM

-

Staining: Place the grids containing the thin sections on a drop of 4% neodymium acetate solution for 10 minutes.

-

Rinsing: Rinse the grids by passing them through six changes of ultrapure water.

-

Counter-staining (Optional): Stain the grids with lead citrate for 5 minutes.

-

Final Rinse: Rinse the grids again in six changes of ultrapure water.

-

Drying: Blot the grids dry before imaging.

Catalyst in Organic Synthesis

Neodymium-based catalysts, including those derived from neodymium acetate, are effective in promoting various organic reactions, particularly in polymerization processes. The catalytic activity is influenced by the nature of the ligands and the presence of co-catalysts. While specific applications in pharmaceutical synthesis are still emerging, the principles of lanthanide catalysis offer potential for developing novel synthetic routes.

The mechanism of neodymium-catalyzed polymerization often involves the formation of an active cationic species that coordinates with the monomer, facilitating the insertion and chain growth.

Precursor for Nanoparticle Synthesis

Neodymium acetate can serve as a precursor for the synthesis of neodymium-containing nanoparticles, such as neodymium oxide (Nd₂O₃) nanoparticles. These nanoparticles are being investigated for various biomedical applications, including drug delivery and bioimaging, due to their unique magnetic and luminescent properties.

Experimental Protocol: Solvothermal Synthesis of Neodymium Oxide Nanoparticles

-

Precursor Solution: Dissolve neodymium acetate in a suitable solvent, such as ethanol, butanol, or water.

-

Solvothermal Reaction: Place the precursor solution in a sealed autoclave and heat it to a specific temperature (e.g., 140-160 °C) for a defined period (e.g., 4 hours).

-

Isolation and Washing: After the reaction, cool the autoclave to room temperature. Collect the resulting precipitate by centrifugation and wash it several times with ethanol and water to remove any unreacted precursors.

-

Drying: Dry the washed nanoparticles in an oven.

-

Calcination (Optional): The dried precursor can be calcined at a high temperature (e.g., 500-800 °C) to obtain crystalline neodymium oxide nanoparticles.

Biological Effects and Signaling Pathways

The biological effects of neodymium compounds are an active area of research. Studies on neodymium oxide nanoparticles have shown that they can induce cytotoxicity in a dose-dependent manner in macrophages.[3] This cytotoxicity may be associated with the activation of key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and caspase-3 pathways.[3] Research on other rare earth elements in zebrafish models has also indicated potential effects on neural and cardiovascular development through the perturbation of signaling pathways like Notch, glutamate, and serotonin signaling.[4] Further investigation is needed to fully elucidate the specific interactions of neodymium acetate with mammalian cellular signaling pathways and its implications for drug development.

Conclusion

Neodymium acetate is a versatile compound with a growing number of applications in scientific research and development. Its well-defined chemical properties, coupled with established synthesis routes, make it an accessible and valuable tool. For researchers and professionals in drug development, its utility as a high-contrast staining agent for biological imaging is particularly noteworthy. Furthermore, its role as a catalyst and a precursor for functional nanoparticles opens up exciting possibilities for the future of medicine and materials science. As research continues to unravel the full potential of this rare earth compound, its importance in the scientific community is set to expand.

References

Molar Mass of Neodymium Acetate

Neodymium acetate is an inorganic salt consisting of a neodymium cation and three acetate anions.[1] Its molar mass varies depending on its hydration state. The chemical can exist in an anhydrous form (without water molecules) or as hydrates (with associated water molecules).[2]

Chemical Formula and Molar Mass

The molar mass is calculated by summing the atomic masses of all atoms in the chemical formula. The chemical formula for anhydrous neodymium acetate is Nd(CH₃COO)₃.[1] It can also exist as hydrates, most commonly as a monohydrate or tetrahydrate.[2]

Below is a summary of the molar masses for the different forms of neodymium acetate.

| Form | Chemical Formula | Molar Mass ( g/mol ) |

| Anhydrous | Nd(CH₃COO)₃ | 321.37 |

| Monohydrate | Nd(CH₃COO)₃ · H₂O | 339.39 |

| Tetrahydrate | Nd(CH₃COO)₃ · 4H₂O | 393.43 |

The anhydrous form of neodymium acetate has a molar mass of approximately 321.37 g/mol .[1] The monohydrate has a molar mass of about 339.39 g/mol , and the tetrahydrate's molar mass is approximately 393.43 g/mol .[2][3]

Calculation of Molar Mass for Anhydrous Neodymium Acetate

To calculate the molar mass of anhydrous neodymium acetate, Nd(C₂H₃O₂)₃, the atomic masses of its constituent elements are used:

-

Neodymium (Nd): ~144.24 g/mol

-

Carbon (C): ~12.01 g/mol

-

Hydrogen (H): ~1.008 g/mol

-

Oxygen (O): ~16.00 g/mol

The formula contains:

-

1 Neodymium atom

-

6 Carbon atoms (3 x 2)

-

9 Hydrogen atoms (3 x 3)

-

6 Oxygen atoms (3 x 2)

The calculation is as follows: Molar Mass = (1 × 144.24) + (6 × 12.01) + (9 × 1.008) + (6 × 16.00) Molar Mass = 144.24 + 72.06 + 9.072 + 96.00 Molar Mass ≈ 321.37 g/mol

References

An In-depth Technical Guide to the Magnetic Properties of Neodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of neodymium acetate. It delves into the theoretical underpinnings of its paramagnetism, presents relevant quantitative data, and outlines the experimental protocols for its magnetic characterization.

Executive Summary

Neodymium acetate, a salt of the rare-earth element neodymium, exhibits paramagnetic behavior due to the unpaired electrons in the 4f orbitals of the Nd³⁺ ion. This property is of significant interest in various fields, including materials science and drug development, where the magnetic characteristics of lanthanide complexes can be harnessed for applications such as contrast agents in magnetic resonance imaging (MRI) and the design of molecular magnets. This guide offers a detailed exploration of the magnetic susceptibility, effective magnetic moment, and the theoretical framework governing these properties in neodymium acetate and related compounds.

Theoretical Background: The Origin of Magnetism in Neodymium Acetate

The magnetic properties of neodymium acetate are primarily dictated by the electronic configuration of the neodymium(III) ion (Nd³⁺). The Nd³⁺ ion has an electronic configuration of [Xe]4f³. The three unpaired electrons in the 4f orbitals are the source of its paramagnetism.

Unlike transition metals where the d-orbitals are significantly influenced by the ligand field, the 4f orbitals of lanthanides are well-shielded by the outer 5s and 5p electrons. This results in a relatively weak interaction with the crystal field of the surrounding acetate ligands. Consequently, the magnetic behavior is largely governed by the spin-orbit coupling, which is strong in lanthanides.

The magnetic moment of lanthanide ions is not well-described by the simple spin-only formula. Instead, the total angular momentum, J , which is a combination of the total orbital angular momentum (L ) and the total spin angular momentum (S ), must be considered. For Nd³⁺, the ground state is described by the term symbol ⁴I₉/₂.

The theoretical effective magnetic moment (µ_eff) can be calculated using the formula:

µ_eff = g[J(J+1)]¹/² µ_B

where g is the Landé g-factor and µ_B is the Bohr magneton. For Nd³⁺, the theoretical effective magnetic moment is approximately 3.62 µ_B.

The magnetic susceptibility of lanthanide compounds, including neodymium acetate, is accurately described by the Van Vleck formula, which accounts for the thermal population of the different J states. At room temperature, the magnetic behavior generally follows the Curie-Weiss law:

χ = C / (T - θ)

where χ is the molar magnetic susceptibility, C is the Curie constant, T is the temperature, and θ is the Weiss constant, which provides information about magnetic interactions between neighboring ions.

Quantitative Magnetic Data

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cm³/mol) | Effective Magnetic Moment (µ_eff) (µ_B) |

| 76 | 0.0205 | 3.53 |

| 100 | 0.0158 | 3.55 |

| 150 | 0.0108 | 3.60 |

| 200 | 0.0082 | 3.62 |

| 250 | 0.0066 | 3.63 |

| 303 | 0.0055 | 3.65 |

Data adapted from a study on lanthanide(III) 2-(4-chlorophenoxy) acetates, which are high-spin complexes with weak ligand fields.

A related compound, octahydrated neodymium selenate, which is isomorphous to neodymium sulfate, has a reported paramagnetic Curie temperature of -44.5 K.

Experimental Protocols for Magnetic Characterization

The magnetic properties of neodymium acetate and its complexes are typically determined using highly sensitive magnetometers. The two most common techniques are Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM).

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive method for measuring weak magnetic signals, making it ideal for paramagnetic materials like neodymium acetate.

Methodology:

-

Sample Preparation: A powdered sample of neodymium acetate (typically a few milligrams) is weighed and placed in a gelatin capsule or a similar sample holder with a known, low magnetic background. For air-sensitive samples, the material is loaded into a sealed tube.

-

Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.

-

Measurement Parameters: The desired temperature range (e.g., 2-300 K) and magnetic field strength (e.g., 0.1-1 T) are set in the instrument's software.

-

Data Collection:

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The sample is cooled to the lowest temperature in the absence of a magnetic field (ZFC). A magnetic field is then applied, and the magnetic moment is measured as the temperature is increased. Subsequently, the sample is cooled in the presence of the magnetic field (FC), and the magnetic moment is measured again as the temperature is increased.

-

Isothermal Magnetization: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature.

-

-

Data Analysis: The raw data (voltage) is converted to magnetic moment. The molar magnetic susceptibility (χ_M) is calculated by dividing the molar magnetization by the applied magnetic field. The effective magnetic moment (µ_eff) is then calculated using the equation: µ_eff = [8χ_M T]¹/².

Vibrating Sample Magnetometry (VSM)

VSM is another powerful technique for characterizing magnetic materials. It measures the magnetic moment of a sample by vibrating it in a uniform magnetic field.

Methodology:

-

Sample Preparation: A solid sample of neodymium acetate is mounted on a non-magnetic sample rod. The sample can be in powder form, contained within a suitable holder, or as a single crystal.

-

Calibration: The VSM is calibrated using a standard material with a known magnetic moment (e.g., a pure nickel sphere).

-

Measurement: The sample is placed between the poles of an electromagnet. The sample is then vibrated at a constant frequency.

-

Signal Detection: The vibration of the magnetized sample induces a voltage in a set of pickup coils. This voltage is proportional to the magnetic moment of the sample.

-

Data Acquisition: A lock-in amplifier is used to selectively measure the signal at the vibration frequency, improving the signal-to-noise ratio. The magnetic moment is recorded as a function of the applied magnetic field and/or temperature.

-

Data Analysis: The measured magnetic moment is used to calculate the magnetization and magnetic susceptibility of the sample.

Visualizations

Electronic Configuration and Origin of Magnetism in Nd³⁺

optical properties of neodymium acetate glass

An in-depth analysis of scientific literature reveals that "neodymium acetate glass" is not a standard classification for a glass host material in the context of optical physics and materials science. Typically, glass is identified by its primary network-forming constituents, such as silicate, phosphate, borate, or tellurite. Neodymium is incorporated into these host matrices as a dopant, usually in the form of neodymium oxide (Nd₂O₃), to confer specific optical properties. Neodymium acetate, a chemical compound of neodymium, can serve as a precursor material which is then converted to neodymium oxide during the glass synthesis process.[1][2]

This technical guide therefore focuses on the core optical properties of neodymium (Nd³⁺) ions within common inorganic glass hosts, a subject extensively studied for applications in lasers, optical amplifiers, and other photonic devices.

Synthesis of Neodymium-Doped Glass

The most prevalent method for preparing high-quality neodymium-doped glasses is the conventional melt-quenching technique.[3][4][5] This process ensures a homogeneous distribution of Nd³⁺ ions within the amorphous glass structure.

Experimental Protocol: Melt-Quenching Synthesis

-

Batching: High-purity raw materials (e.g., SiO₂, B₂O₃, P₂O₅, Na₂CO₃) and the neodymium dopant, typically Nd₂O₃, are weighed precisely according to the desired molar composition. If starting with neodymium acetate, it would be calcined to form Nd₂O₃ prior to or during the initial melting stage.

-

Mixing: The powders are thoroughly mixed in a mortar or a mechanical mixer to ensure homogeneity of the initial batch.

-

Melting: The mixture is placed in a crucible (often platinum or alumina) and heated in a high-temperature furnace. Melting temperatures vary depending on the glass composition, typically ranging from 1000°C to 1500°C. The melt is held at this temperature for several hours to ensure complete dissolution and homogenization.[6]

-

Fining & Pouring: The molten glass is fined (held at a high temperature) to remove bubbles. It is then poured into a preheated mold (commonly made of brass or graphite) to form the desired shape.[6]

-

Annealing: The solidified glass is immediately transferred to an annealing furnace. It is heated to the glass transition temperature and then cooled down slowly to room temperature over several hours. This critical step removes internal stresses, preventing fractures and improving the optical quality of the glass.[6][7]

-

Polishing: Finally, the annealed glass is cut and polished to achieve flat, parallel surfaces suitable for optical measurements.[8]

Absorption Spectroscopy

The absorption spectrum of Nd³⁺-doped glass reveals the characteristic f-f electronic transitions of the neodymium ion from its ⁴I₉/₂ ground state to various excited states.[8] These spectra are fundamental for understanding the material's potential as a laser medium, as they identify the optimal wavelengths for optical pumping. The spectra typically exhibit several absorption bands in the UV-Vis-NIR regions.[9][10]

Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy

-

Sample Preparation: A polished glass sample with parallel faces is cleaned and placed in the sample holder of a spectrophotometer.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used to record the absorption spectrum, typically over a wavelength range of 300 nm to 1000 nm.

-

Measurement: The instrument measures the intensity of light passing through the sample compared to a reference beam. The resulting absorbance is recorded as a function of wavelength.

-

Data Analysis: The absorption coefficient, α(λ), is calculated from the absorbance data using the Beer-Lambert law.

Table 1: Typical Absorption Bands of Nd³⁺ in a Glass Host

| Transition from ⁴I₉/₂ to Excited State | Approximate Wavelength (nm) |

| ⁴D₃/₂, ⁴D₅/₂ | ~354 |

| ²L₁₅/₂ | ~430 |

| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | ~525 |

| ⁴G₅/₂, ²G₇/₂ | ~580 |

| ²H₁₁/₂ | ~625 |

| ⁴F₉/₂ | ~680 |

| ⁴F₇/₂, ⁴S₃/₂ | ~745 |

| ⁴F₅/₂, ²H₉/₂ | ~805 |

| ⁴F₃/₂ | ~875 |

| (Note: Peak positions can shift slightly depending on the glass host composition.)[3][8] |

Judd-Ofelt Analysis

Judd-Ofelt theory is a powerful theoretical model used to analyze the intensities of the observed f-f absorption bands.[11] It allows for the calculation of three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆), which provide insight into the local environment of the Nd³⁺ ions and the nature of the chemical bonding within the glass host.[12][13] These parameters are crucial for predicting the radiative properties of the material.[14][15]

The Ω₂ parameter is highly sensitive to the asymmetry of the ligand field at the Nd³⁺ site and the covalency of the Nd-O bond. The Ω₄ and Ω₆ parameters are related to the bulk properties of the glass, such as viscosity and rigidity.

Logical Workflow: Judd-Ofelt Analysis

The analysis involves a series of steps to derive key radiative properties from the experimental absorption spectrum.

Table 2: Representative Judd-Ofelt Parameters for Nd³⁺ in Various Glass Hosts

| Glass System | Ω₂ (×10⁻²⁰ cm²) | Ω₄ (×10⁻²⁰ cm²) | Ω₆ (×10⁻²⁰ cm²) | Reference |

| Tellurite (TeO₂-BiCl₃) | 2.89 | 3.65 | 4.11 | [8] |

| Phosphate (P₂O₅-K₂O-MgO) | 4.50 - 5.50 | 3.50 - 4.50 | 4.00 - 5.00 | [14] |

| Borate (CdO-Bi₂O₃-B₂O₃) | 3.00 - 4.00 | 2.50 - 3.50 | 3.50 - 4.50 | [12] |

| Silicate | 2.00 - 6.00 | 2.00 - 5.00 | 2.00 - 7.00 | [16] |

Fluorescence Spectroscopy and Radiative Properties

Upon excitation by a suitable pump source (e.g., a laser diode at ~808 nm), the Nd³⁺ ions relax to the metastable ⁴F₃/₂ level, from which they decay to lower-lying levels (⁴I₉/₂, ⁴I₁₁/₂, ⁴I₁₃/₂) via fluorescence. The emission spectrum reveals the intensity and wavelength of this emitted light.[9][17]

The most important transition for laser applications is ⁴F₃/₂ → ⁴I₁₁/₂, which typically occurs around 1060 nm (1.06 µm) in the near-infrared region.[12][15]

Experimental Protocol: Fluorescence Measurement

-

Excitation: The polished glass sample is excited using a monochromatic light source (e.g., a laser diode or a filtered lamp) tuned to a strong absorption band of Nd³⁺ (commonly ~580 nm or ~808 nm).

-

Detection: The emitted fluorescence is collected at a 90° angle to the excitation beam to minimize scattered light.

-

Analysis: The light is passed through a monochromator and detected by a sensitive photodetector (e.g., an InGaAs detector for the NIR region). The signal is recorded as a function of wavelength to generate the emission spectrum.

Energy Level Diagram for Nd³⁺ Ion

The diagram below illustrates the key absorption (pumping) and emission processes for a Nd³⁺ ion in a glass host.

Table 3: Calculated Radiative Properties for the ⁴F₃/₂ → ⁴I₁₁/₂ Transition

| Property | Symbol | Typical Value | Unit |

| Radiative Transition Probability | A | 1500 - 3000 | s⁻¹ |

| Luminescence Branching Ratio | β | 0.5 - 0.6 | - |

| Radiative Lifetime | τ_rad | 250 - 500 | µs |

| Stimulated Emission Cross-Section | σ_e | 2.0 - 4.5 | ×10⁻²⁰ cm² |

| (Values are representative and vary significantly with glass host composition.)[12][14][18] |

Fluorescence Lifetime

The fluorescence lifetime (τ_exp) of the ⁴F₃/₂ metastable state is a critical parameter that measures the actual decay time of the fluorescence. It is determined experimentally and includes contributions from both radiative and non-radiative decay processes. The quantum efficiency (η) of the fluorescence, a measure of the material's efficiency in converting absorbed pump photons into emitted photons, can be calculated by comparing the experimental lifetime with the radiative lifetime derived from the Judd-Ofelt analysis (η = τ_exp / τ_rad).[18]

Experimental Protocol: Lifetime Measurement

-

Pulsed Excitation: The sample is excited with a short pulse of light from a flashlamp or a pulsed laser diode.

-

Signal Detection: The resulting fluorescence emission is detected by a fast photodetector connected to an oscilloscope.

-

Decay Curve Analysis: The oscilloscope records the fluorescence intensity as a function of time after the excitation pulse. The lifetime (τ_exp) is determined by fitting the decay curve to an exponential function. For many glasses, the decay is a single exponential.[19][20]

References

- 1. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. CN103360233A - Method for converting neodymium oxide into neodymium acetate crystal - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calculation and analysis of Judd-Ofelt parameters for Nd3+ doped glass and glass-ceramic - Optics and Photonics Society of Iran [opsi.ir]

- 6. Nd glass production process - Laser Crylink [laser-crylink.com]

- 7. Optical and Mechanical Properties of Some Neodymium-Doped Laser Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]